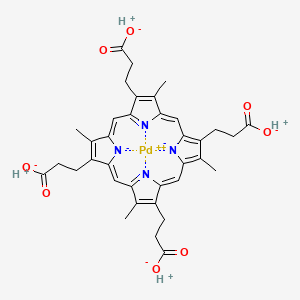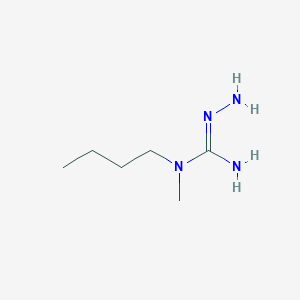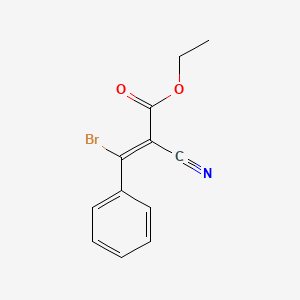
Ethyl3-bromo-2-cyano-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-cyano-3-phenylacrylate is an organic compound with the molecular formula C12H10BrNO2. This compound is a derivative of acrylate and contains functional groups such as a bromine atom, a cyano group, and a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-cyano-3-phenylacrylate can be synthesized through several methods. One common method involves the bromination of ethyl 2-cyano-3-phenylacrylate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of ethyl 3-bromo-2-cyano-3-phenylacrylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acrylates.
Reduction: Formation of ethyl 3-amino-2-cyano-3-phenylacrylate.
Oxidation: Formation of phenolic derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-cyano-3-phenylacrylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Utilized in the design and synthesis of novel drug candidates.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-cyano-3-phenylacrylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the cyano group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-cyano-3-phenylacrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-phenylacrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-chloro-2-cyano-3-phenylacrylate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Ethyl 3-iodo-2-cyano-3-phenylacrylate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
These comparisons highlight the unique reactivity and applications of ethyl 3-bromo-2-cyano-3-phenylacrylate in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C12H10BrNO2 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
ethyl (Z)-3-bromo-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)11(13)9-6-4-3-5-7-9/h3-7H,2H2,1H3/b11-10- |
Clave InChI |
RHRXEZJIRJNKIV-KHPPLWFESA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\Br)/C#N |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=CC=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)
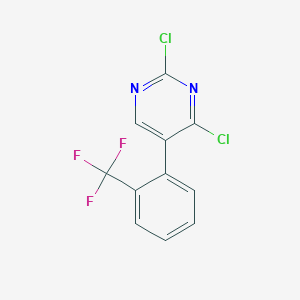

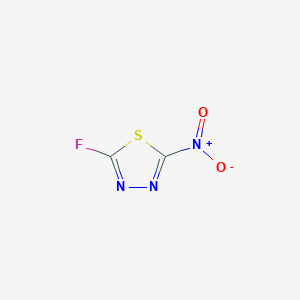
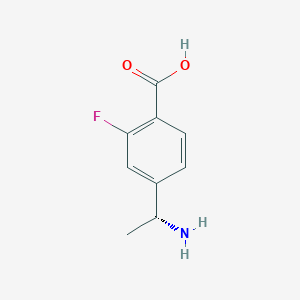
![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)

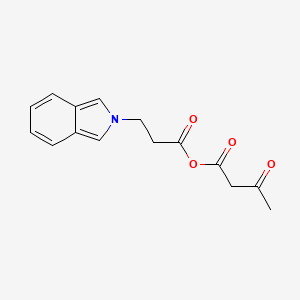
![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)

